An In-depth Technical Guide to the Core Chemical Properties of Dimetridazole
An In-depth Technical Guide to the Core Chemical Properties of Dimetridazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimetridazole (1,2-dimethyl-5-nitroimidazole) is a synthetic nitroimidazole derivative that has been historically utilized as an antiprotozoal and antibacterial agent, particularly in veterinary medicine.[1][2] Its efficacy is primarily directed against anaerobic bacteria and protozoa.[3] Understanding the fundamental chemical properties of Dimetridazole is critical for its synthesis, formulation, mechanism of action studies, and the development of analytical methods for its detection. This guide provides a comprehensive overview of its core chemical characteristics, supported by structured data, detailed experimental protocols, and a visualization of its proposed mechanism of action.
Chemical and Physical Properties
The chemical and physical properties of a compound are foundational to its behavior and interaction with biological systems. Key identifiers and physicochemical parameters for Dimetridazole are summarized below.
Compound Identification
Clear and unambiguous identification is crucial in chemical and pharmaceutical sciences.
| Identifier | Value | Reference |
| IUPAC Name | 1,2-dimethyl-5-nitroimidazole | [2][] |
| CAS Number | 551-92-8 | [2][] |
| Molecular Formula | C₅H₇N₃O₂ | [1][2] |
| Molecular Weight | 141.13 g/mol | [2] |
| Canonical SMILES | CC1=NC=C(N1C)--INVALID-LINK--[O-] | [2] |
| InChI Key | IBXPYPUJPLLOIN-UHFFFAOYSA-N | [2] |
Physicochemical Characteristics
These properties influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation requirements.
| Property | Value | Reference |
| Appearance | White to pale-yellow crystalline powder. | [3] |
| Melting Point | 138-141 °C | |
| Boiling Point | 313.7 °C (at 760 mmHg) | |
| logP (Octanol/Water) | 0.1 - 0.31 | [2] |
| pKa | Not experimentally determined. By analogy to other nitroimidazoles, the imidazole ring can exhibit weak basicity. For instance, the pKa of the basic nitrogen on the imidazole ring of Metronidazole is approximately 2.5. | |
| Stability | The compound darkens on exposure to light and is incompatible with strong oxidizing agents. It is considered stable under standard storage conditions. Studies on the related compound Metronidazole show maximum stability in aqueous solution at approximately pH 5.6.[5] |
Solubility Profile
Solubility is a critical factor for drug delivery and bioavailability.
| Solvent | Solubility | Temperature | Reference |
| Water | Slightly soluble (9.7 - 18.3 g/L) | 20 °C | |
| DMSO | 25 - 50 mg/mL | Room Temp. | [6] |
| Ethanol (96%) | Sparingly soluble | Room Temp. | |
| Chloroform | Freely soluble | Room Temp. | |
| Ether | Slightly soluble | Room Temp. |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of Dimetridazole, based on established pharmacopeial and regulatory guidelines.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.
Principle: A small, uniform sample packed into a capillary tube is heated at a controlled rate. The temperatures at which the substance first begins to melt and is completely molten are recorded as the melting range.[6][7]
Methodology:
-
Sample Preparation: The Dimetridazole sample must be thoroughly dried and finely powdered.
-
Capillary Loading: The open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) is jabbed into a small pile of the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the powder into the closed end, achieving a uniform column height of 2.5-3.5 mm.[8][9]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.
-
Measurement:
-
For an unknown melting point, a rapid heating rate is used to determine an approximate value.[9]
-
For a precise determination, the apparatus is heated rapidly to about 20°C below the expected melting point.[9]
-
The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7][8]
-
-
Data Recording:
-
T₁ (Onset of melting): The temperature at which the first droplet of liquid is observed.
-
T₂ (Clear point): The temperature at which the last solid particle melts and the substance is completely liquid.
-
The melting range is reported as T₁ - T₂.
-
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
Principle: The compound is dissolved in a two-phase system of n-octanol and water and allowed to reach equilibrium. The concentration of the compound in each phase is then measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[10][11][12]
Methodology:
-
Preparation of Solvents: n-octanol and water are pre-saturated with each other by stirring together for 24 hours, followed by a separation period.
-
Test Procedure:
-
A known amount of Dimetridazole is dissolved in either n-octanol or water.
-
The pre-saturated solvents are mixed in a vessel at a defined volume ratio (e.g., 1:1, 2:1, 1:2).
-
The Dimetridazole solution is added to the vessel. The final concentration should not exceed 0.01 mol/L in either phase.[10]
-
The vessel is sealed and agitated (e.g., by shaking) at a constant temperature (20-25 °C) until equilibrium is reached.[10]
-
The mixture is then centrifuged to ensure complete separation of the two phases.[12]
-
-
Analysis:
-
Aliquots are carefully taken from both the n-octanol and water layers.
-
The concentration of Dimetridazole in each aliquot is determined using a suitable analytical technique (e.g., HPLC-UV, GC).
-
-
Calculation:
-
P = Coctanol / Cwater
-
logP = log₁₀(P)
-
The experiment is repeated with different solvent volume ratios to ensure consistency. The final logP should be within a range of ± 0.3 units.[10]
-
Principle: This method estimates logP based on the retention time of the compound on a reversed-phase HPLC column. A correlation is established between the retention time and the known logP values of a series of standard compounds.[13]
Methodology:
-
System Setup: A reversed-phase HPLC system with a C18 column and an isocratic mobile phase (e.g., methanol/water mixture) is used.
-
Calibration: A series of reference compounds with well-established logP values are injected, and their retention times (tR) are measured. The dead time (t₀) is determined using an unretained compound (e.g., thiourea).
-
Capacity Factor (k) Calculation: For each reference compound, the capacity factor is calculated: k = (tR - t₀) / t₀.
-
Calibration Curve: A graph of log(k) versus logP for the reference compounds is plotted.
-
Sample Analysis: Dimetridazole is injected under the same chromatographic conditions, and its retention time is measured to calculate its capacity factor.
-
logP Estimation: The logP of Dimetridazole is determined by interpolating its log(k) value on the calibration curve.[13]
Dissociation Constant (pKa) Determination (OECD 112)
The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH, which significantly impacts solubility, absorption, and receptor binding.
Principle: The pKa is determined by measuring the pH of a solution while titrating the compound with a standard acid or base, or by measuring a pH-dependent property like UV-Vis absorbance or electrophoretic mobility.[14][15][16]
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise amount of Dimetridazole is dissolved in purified water (or a co-solvent if solubility is low) to a known concentration.
-
Apparatus: An automated titrator equipped with a calibrated pH electrode and a micro-burette is used. The temperature is maintained at a constant value (e.g., 25 °C).
-
Titration: The Dimetridazole solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound. The pH of the solution is recorded after each incremental addition of the titrant.
-
Data Analysis:
-
A titration curve (pH vs. volume of titrant added) is generated.
-
The pKa is determined from the pH value at the half-equivalence point of the titration. For a weak base, this corresponds to the point where half of the base has been protonated.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at various points along the titration curve.[17]
-
Specialized software is often used to analyze the titration curve and derive the pKa value(s).
-
Mechanism of Action: Reductive Activation and DNA Damage
The selective toxicity of Dimetridazole against anaerobic organisms is a consequence of its reductive activation within these cells. Under the low redox potential conditions characteristic of anaerobes, the nitro group of Dimetridazole is reduced by electron-transfer proteins like ferredoxin, a process catalyzed by enzymes such as nitroreductases.[][18] This reduction generates highly reactive, short-lived cytotoxic intermediates, including nitroso and hydroxylamine radicals.[19][20] These reactive species can covalently bind to and damage cellular macromolecules, most critically DNA.[] The interaction with DNA leads to a loss of its helical structure and the induction of strand breaks, which ultimately inhibits nucleic acid synthesis and leads to cell death.[3][][18]
Caption: Proposed mechanism of action for Dimetridazole in anaerobic cells.
References
- 1. Dimetridazole - Wikipedia [en.wikipedia.org]
- 2. Dimetridazole | C5H7N3O2 | CID 3090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimetridazole [sitem.herts.ac.uk]
- 5. Degradation kinetics of metronidazole in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. westlab.com [westlab.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. thinksrs.com [thinksrs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acri.gov.tw [acri.gov.tw]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 14. OECD n°112: Dissociation constant in water - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. | Sexually Transmitted Infections [sti.bmj.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
